

No Direct Comparative Data Available for BC 197 in Anxiety Models

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Compound of Interest		
Compound Name:	BC 197	
Cat. No.:	B1667838	Get Quote

Initial literature searches did not yield any specific information regarding a compound designated "**BC 197**" for use in anxiety models. This designation does not correspond to a known pharmacological agent in this research context. Therefore, a direct comparison between "**BC 197**" and "BC 264" cannot be provided.

This guide will focus on the available experimental data for BC 264 and its role in anxiety research, providing context with other relevant compounds where appropriate.

BC 264: A CCK-B Agonist with an Atypical Anxiety Profile

BC 264 is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. The CCKergic system, particularly through the CCK-B receptor, has been strongly implicated in the neurobiology of anxiety and panic disorders. Typically, stimulation of CCK-B receptors is associated with anxiogenic (anxiety-producing) effects. However, research on BC 264 reveals a more complex and somewhat paradoxical profile.

Experimental Data Summary

Contrary to the expected anxiogenic effects of a CCK-B agonist, studies on BC 264 have shown that it does not consistently produce anxiety-like behaviors in preclinical models. In some paradigms, it has even been observed to have anxiolytic (anxiety-reducing) or fear-reducing properties.



Compound	Model / Assay	Dosage	Observed Effect	Reference
BC 264	Elevated Plus Maze (Rat)	Low doses (μg/kg, i.p.)	Devoid of anxiogenic properties.	[1]
BC 264	Open Field Test (Rat)	Low doses (μg/kg, i.p.)	Increased locomotion and rearing (exploratory behavior).	[1]
BC 264	Predatory Fear Freezing (Rat)	15 or 30 μg/kg	Significantly decreased freezing behavior.	[2]
BC 264	Predatory Fear Freezing (Rat)	0.1-1 μg/kg	No significant effect on freezing behavior.	[2]

Experimental Methodologies

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

Protocol:

- Rats are administered BC 264 or a vehicle control intraperitoneally (i.p.).
- After a specified pretreatment time, each rat is placed in the center of the maze, facing an open arm.
- The animal is allowed to explore the maze for a set period (e.g., 5 minutes).



- Behavior is recorded, typically by video, and scored for parameters such as the number of entries into and the time spent in the open and closed arms.
- A decrease in the proportion of time spent in the open arms is indicative of anxiogenic-like behavior.

Predatory Fear Freezing

This model assesses fear responses in rodents when exposed to a natural predator or predator-related cues.

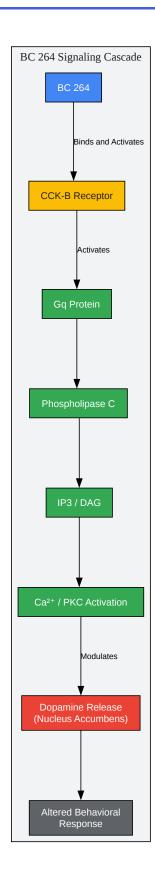
- Protocol:
 - Rats are administered BC 264 or a vehicle control.
 - The animals are then exposed to a predator (e.g., a cat) for a defined period (e.g., 20 minutes).
 - The duration of freezing behavior, a characteristic fear response, is measured.
 - A reduction in freezing time is interpreted as a decrease in fear.

Signaling Pathways and Mechanism of Action

BC 264 exerts its effects by binding to and activating CCK-B receptors, which are G-protein coupled receptors. The downstream signaling of CCK-B receptors is complex and can vary depending on the brain region. Activation of these receptors is known to modulate the release of several neurotransmitters, including dopamine.

One study demonstrated that BC 264 increases extracellular levels of dopamine and its metabolites in the nucleus accumbens.[1] This effect on the dopaminergic system may contribute to its observed effects on motivation and attention, which could, in turn, influence performance in anxiety models.[1] The lack of anxiogenic effects, despite being a CCK-B agonist, has led to suggestions of possible CCK-B receptor subtypes or biased agonism, where the compound activates only a subset of the receptor's signaling pathways.[1]





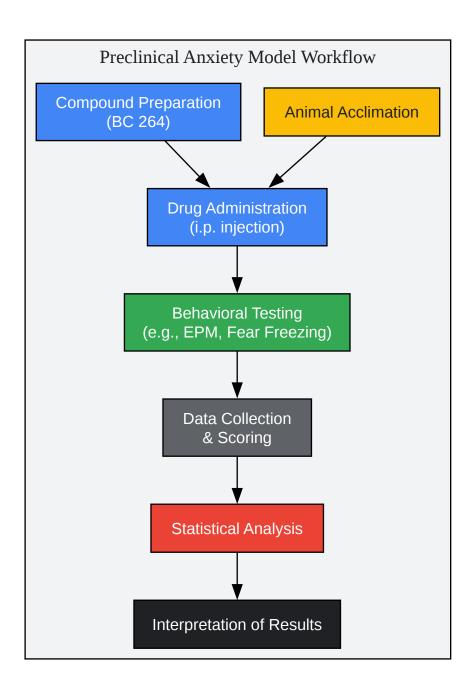
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Caption: Proposed signaling pathway of BC 264 via the CCK-B receptor.



Experimental Workflow

The general workflow for evaluating compounds like BC 264 in preclinical anxiety models follows a standardized process from compound preparation to data analysis.



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Caption: Standard experimental workflow for in vivo anxiety studies.



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References

- 1. The CCK-B agonist, BC264, increases dopamine in the nucleus accumbens and facilitates motivation and attention after intraperitoneal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CCK(2) agonist BC-264 decreases predatory fear freezing at high but not low dosages in PVG hooded rats during initial exposure to a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
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